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Compound of Interest

Compound Name: Ionizable Lipid 4

Cat. No.: B15573682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Ionizable Lipid 4, a cationic lipid integral to the formulation of lipid nanoparticles

(LNPs) for therapeutic delivery, particularly of small interfering RNA (siRNA). This document

collates available data on its chemical characteristics, synthesis, and formulation into LNPs,

offering detailed experimental protocols and visual representations of key processes.

Core Physicochemical Properties
Ionizable Lipid 4 is a synthetic cationic lipid designed for efficient encapsulation and

intracellular delivery of nucleic acid-based therapeutics. Its ionizable nature is a key feature,

allowing for a net neutral charge at physiological pH and a positive charge in the acidic

environment of the endosome, which facilitates endosomal escape.

Table 1: Physicochemical Properties of Ionizable Lipid 4
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Property Value Source

IUPAC Name

2-((((3-

(diethylamino)propoxy)carbony

l)oxy)methyl)propane-1,3-diyl

(9Z,9'Z,12Z,12'Z)-

bis(octadeca-9,12-dienoate)

[1]

CAS Registry Number 1799316-81-6 [2]

Molecular Formula C48H85NO7 [2]

Molecular Weight 788.21 g/mol [1]

pKa 6.1 [1][3]

Purity ≥95% [2]

Appearance A colorless oil [3]

Solubility

Sparingly soluble (1-10 mg/ml)

in ethanol. Slightly soluble

(0.1-1 mg/ml) in PBS (pH 7.2).

[2]

Storage

Store at -20°C. Stable for ≥4

years. Supplied as a 50 mg/ml

solution in methyl acetate.

[2]

Note on LogP and Critical Micelle Concentration (CMC): Experimentally determined values for

the LogP and CMC of Ionizable Lipid 4 are not readily available in the public domain.

However, for ionizable lipids used in LNP formulations, a high LogP is generally expected,

indicating lipophilicity which is crucial for membrane fusion. The CMC is a critical parameter for

understanding the self-assembly of lipids into nanoparticles; for similar lipid-like molecules,

CMC values are typically in the low micromolar range, ensuring the stability of nanoparticles

upon dilution in the bloodstream.

Lipid Nanoparticle (LNP) Formulation and
Characterization
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Ionizable Lipid 4 is a key component in the formulation of LNPs for siRNA delivery. These

nanoparticles are typically composed of the ionizable lipid, a helper lipid (e.g., DSPC),

cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) to provide stability and shield the

nanoparticles from the immune system.

Table 2: Representative LNP Formulation with Ionizable Lipid 4

Component Molar Ratio (%)

Ionizable Lipid 4 50

DSPC 37.5

Cholesterol 7.5

DMG-PEG 2000 5

Note on LNP Characterization Data: While specific quantitative data for LNPs formulated

exclusively with Ionizable Lipid 4 and siRNA is limited in publicly available literature, typical

LNPs for siRNA delivery exhibit the following characteristics:

Particle Size (Diameter): 80 - 150 nm

Polydispersity Index (PDI): < 0.2 (indicating a narrow size distribution)

Zeta Potential: Near-neutral at physiological pH

Encapsulation Efficiency: > 90%

These parameters are critical for the in vivo performance of LNPs, influencing their circulation

time, biodistribution, and cellular uptake.

Experimental Protocols
Synthesis of Ionizable Lipid 4
This protocol describes a method for the chemical synthesis of Ionizable Lipid 4.[3]

Materials:
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Linoleic acid

4-dimethylaminopyridine (DMAP)

Diethanolisopropanolamine (DIEPA)

2-(Hydroxymethyl)-1,3-propanediol

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

4-nitrophenylchloroformate

3-diethylamino-1-propanol

Dichloromethane (CH2Cl2)

Silica gel for flash column chromatography

Nitrogen gas

Procedure:

Step 1: Synthesis of Intermediate 3.

Dissolve linoleic acid (4.0 g, 14.3 mmol) in 20 mL of CH2Cl2.

To this solution, add DMAP (0.4 g, 3.3 mmol), DIEPA (3.4 mL, 20.5 mmol), 2-

(Hydroxymethyl)-1,3-propanediol (0.75 g, 7.1 mmol), and EDCI (3.9 g, 20.3 mmol).

Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

Evaporate the solvent and purify the crude residue by silica gel flash column

chromatography to yield intermediate 3.

Step 2: Synthesis of Ionizable Lipid 4.

Dissolve intermediate 3 (0.76 g, 1.2 mmol) and DMAP (0.45 g, 3.7 mmol) in 5 mL of

CH2Cl2.
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Add 4-nitrophenylchloroformate (0.65 g, 3.5 mmol) to the solution and stir under a nitrogen

atmosphere at room temperature for 1 hour.

Add 3-diethylamino-1-propanol (1.4 mL, 9.6 mmol) to the mixture and stir at room

temperature for another hour.

Evaporate the solvent and purify the crude residue by silica gel flash column

chromatography to yield Ionizable Lipid 4.

Determination of Apparent pKa using TNS Assay
This protocol outlines a common method for determining the apparent pKa of ionizable lipids

within an LNP formulation using the fluorescent probe 2-(p-toluidinyl)naphthalene-6-sulfonate

(TNS).

Materials:

LNP formulation containing Ionizable Lipid 4

TNS stock solution in DMSO

A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate

buffers)

96-well black plates

Fluorescence plate reader

Procedure:

Prepare a series of LNP dilutions in the different pH buffers in the wells of a 96-well black

plate.

Add a small volume of the TNS stock solution to each well to reach a final concentration that

gives a good signal-to-noise ratio.

Incubate the plate at room temperature in the dark for a sufficient time to allow TNS to

partition into the LNPs.
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Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission

wavelength of ~447 nm.

Plot the fluorescence intensity as a function of pH.

Fit the data to a sigmoidal curve. The pH at which the fluorescence is 50% of the maximum

fluorescence is the apparent pKa of the LNP.

LNP Formulation via Ethanol Injection
This protocol describes the preparation of LNPs containing Ionizable Lipid 4 and siRNA using

the ethanol injection method.[3]

Materials:

Ionizable Lipid 4

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

siRNA

Ethanol

Citrate buffer (10 mM, pH 4.0)

Phosphate-buffered saline (PBS)

Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

Prepare the lipid-ethanol solution: Dissolve Ionizable Lipid 4, DSPC, cholesterol, and DMG-

PEG 2000 in ethanol at the desired molar ratio (e.g., 50:37.5:7.5:5).

Prepare the siRNA-aqueous solution: Dissolve the siRNA in 10 mM citrate buffer (pH 4.0).
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Mixing: Rapidly inject the lipid-ethanol solution into the siRNA-aqueous solution with

vigorous stirring. A typical volume ratio is 1:3 (ethanol:aqueous).

Incubation: Stir the resulting mixture at room temperature for 30 minutes to allow for LNP

self-assembly.

Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the

ethanol and unencapsulated siRNA.

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Measurement of siRNA Encapsulation Efficiency
This protocol details the quantification of siRNA encapsulated within the LNPs using a

fluorescent dye-binding assay (e.g., RiboGreen assay).

Materials:

LNP-siRNA formulation

RiboGreen reagent (or similar RNA quantification kit)

TE buffer (or other suitable buffer)

Triton X-100 (or other suitable detergent)

96-well black plates

Fluorescence plate reader

Procedure:

Prepare a standard curve: Create a series of known siRNA concentrations in TE buffer.

Measure total siRNA:

Dilute an aliquot of the LNP-siRNA formulation in TE buffer containing a final concentration

of 0.1-0.5% Triton X-100 to disrupt the LNPs and release the encapsulated siRNA.
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Add the RiboGreen reagent to the disrupted LNP sample and the standard curve samples.

Incubate in the dark according to the manufacturer's instructions.

Measure the fluorescence.

Determine the total siRNA concentration using the standard curve.

Measure free siRNA:

Dilute an aliquot of the intact LNP-siRNA formulation in TE buffer (without detergent).

Add the RiboGreen reagent.

Measure the fluorescence. This will quantify the unencapsulated siRNA.

Calculate Encapsulation Efficiency (EE):

EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations
LNP-mediated siRNA Delivery Pathway
The following diagram illustrates the proposed mechanism of LNP-mediated siRNA delivery

into a target cell, leading to gene silencing.
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Caption: LNP-mediated siRNA delivery and gene silencing pathway.

Experimental Workflow for LNP Formulation and
Characterization
This diagram outlines the key steps in the formulation and characterization of Ionizable Lipid
4-based LNPs.
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Caption: Workflow for LNP formulation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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